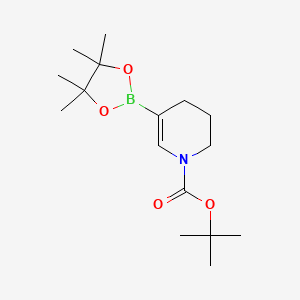

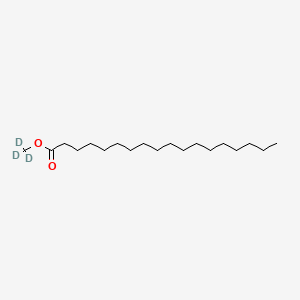

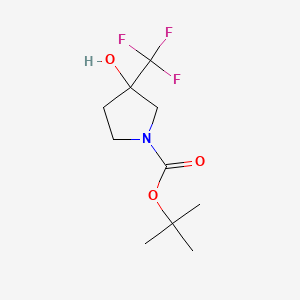

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

カタログ番号 B592320

CAS番号:

1121057-77-9

分子量: 309.213

InChIキー: VXOCSENAGKVASP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .

Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.21 . It is a solid with a density of 1.1±0.1 g/cm3 . It has a boiling point of 348.0±52.0 °C at 760 mmHg . The compound has 5 hydrogen bond acceptors and 3 freely rotating bonds .科学的研究の応用

-

Scientific Field: Polymerization

- Application : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are often used as catalysts in polymerization reactions .

- Method of Application : These compounds can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

- Results or Outcomes : The result of these reactions is the formation of new polymers with specific properties. The exact outcomes would depend on the specific reactants and conditions used .

-

Scientific Field: Biomedical Research

- Application : Some compounds with similar structures have been described as powerful inhibitors that can impede the advancement of diverse cancer forms by selectively targeting a vital protein .

- Method of Application : These compounds could be used in biomedical research to study their effects on cancer cells .

- Results or Outcomes : These compounds have shown potential in curbing tumor expansion and metastasis .

-

Scientific Field: Organic Synthesis

- Application : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are often used in organic synthesis, particularly in borylation reactions .

- Method of Application : These compounds can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

- Results or Outcomes : The result of these reactions is the formation of new organic compounds with specific properties. The exact outcomes would depend on the specific reactants and conditions used .

-

Scientific Field: Polymerization Catalysts

- Application : Compounds with similar structures have been used as catalysts in polymerization reactions .

- Method of Application : These compounds could be used in various polymerization reactions to control the structure and properties of the resulting polymers .

- Results or Outcomes : The use of these catalysts can lead to the formation of polymers with unique properties that can be tailored for specific applications .

-

Scientific Field: Biomedical Compound

- Application : “tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate” is a cutting-edge biomedical compound that holds immense potential in combating specific ailments .

- Method of Application : Functioning as a powerful inhibitor, this compound effectively impedes the advancement of diverse cancer forms by selectively targeting a vital protein .

- Results or Outcomes : Displaying exceptional prowess in curbing tumor expansion and metastasis, it exhibits a distinctive chemical configuration that enables unparalleled precision and efficacy in its cellular intervention .

-

Scientific Field: Borylation Reactions

- Application : “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

- Method of Application : It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

- Results or Outcomes : The result of these reactions is the formation of new organic compounds with specific properties .

特性

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h11H,8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOCSENAGKVASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(CCC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116417 | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |

CAS RN |

1121057-77-9 | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121057-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(TERT-BUTOXYCARBONYL)-1,4,5,6-TETRAHYDROPYRIDIN-3-YL) BORONIC ACID PINACOL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A flask with 4,4,4′,4′,5,5,5′-heptamethyl-2,2′-bi(1,3,2-dioxaborolane) (10.48 g, 43.7 mmol), (dppf)PdCl2 (0.930 g, 1.139 mmol), and potassium acetate (11.18 g, 114 mmol) was flushed with N2 (3×), then 1,4-dioxane (100 mL) was added followed by a solution of tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate and tert-butyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (1:1 ratio, 12.58 g, 38.0 mmol) in 1,4-dioxane (100 mL). The solution was heated in an 80° C. oil bath for 20 hours. The reaction was quenched with water (100 mL) and the aqueous layer extracted with EtOAc (3×100 mL). The combined organic layers were washed with saturated aqueous NaCl (100 mL), dried with magnesium sulfate (MgSO4), and concentrated. The residue was purified by silica gel chromatography using ISCO™ (330 g SiO2, O-20% EtOAc/hexane) to give tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate (7.29 g, 23.58 mmol, 62.1% yield) (inseparable 2:1 mixture of olefin regioisomers) as a white solid.

Name

EtOAc hexane

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

Name

4,4,4′,4′,5,5,5′-heptamethyl-2,2′-bi(1,3,2-dioxaborolane)

Quantity

10.48 g

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

12.58 g

Type

reactant

Reaction Step Four

Citations

For This Compound

2

Citations

CDC42 family GTPases (RHOJ, RHOQ, CDC42) are upregulated but rarely mutated in cancer and control both the ability of tumor cells to invade surrounding tissues and the ability of …

Number of citations: 6

www.cell.com

S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group Jackie D. Kendall,* Andrew J. Page 1 S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase …

Number of citations: 2

www.researchgate.net

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)

![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)

![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)